2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19NO5S and a molecular weight of 337.39 g/mol This compound is part of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-methoxy-2-methylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dimethoxy-4-methylamphetamine: A psychoactive compound with stimulant properties.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine:
2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine: Another psychoactive substance with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-9-12(20-2)5-7-14(11)17-23(18,19)16-10-13(21-3)6-8-15(16)22-4/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZACQWHGXICQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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